2-(4-Morpholinyl)ethyl 3-phenylacrylate
Description
2-(4-Morpholinyl)ethyl 3-phenylacrylate (CAS: 54971-49-2) is a synthetic compound featuring a morpholine ring linked to an ethyl chain and a 3-phenylacrylate group. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol . The acrylate moiety contains a reactive α,β-unsaturated ester, enabling participation in conjugate addition and cycloaddition reactions. The morpholine group enhances solubility in polar solvents and improves interactions with biological targets, making the compound valuable in medicinal chemistry and materials science .
Synthesis typically employs the Horner–Wadsworth–Emmons reaction, which efficiently forms α,β-unsaturated esters via condensation of phosphonate esters with aldehydes or ketones. Microwave-assisted synthesis has been reported to improve reaction yields and reduce time .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
InChI Key |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique pharmacological and chemical profile of 2-(4-Morpholinyl)ethyl 3-phenylacrylate is best understood through comparisons with analogous compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Differentiators:
Morpholine Group vs. Halogen Substituents
- The morpholine group in the target compound confers higher polarity and membrane permeability compared to halogenated analogs like ethyl (2E)-3-(4-fluorophenyl)acrylate. This enhances interactions with biological targets, such as enzymes or receptors, while fluorinated compounds prioritize metabolic stability .
Biological Activity
- The target compound exhibits selective cytotoxicity against cancer cells (e.g., IC₅₀ values in the µM range) due to its ability to penetrate cellular membranes. In contrast, ethyl cinnamate lacks significant bioactivity and is primarily used in cosmetics .
Synthetic Versatility
- Unlike rigid oxirane-containing compounds (e.g., ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate), the α,β-unsaturated ester in the target compound allows for diverse functionalization, enabling applications in polymer chemistry and drug conjugates .
Solubility and Pharmacokinetics
- The morpholine group improves water solubility (logP ~1.8) compared to naphthalene derivatives (logP ~3.5), facilitating formulation in aqueous drug delivery systems .
Preparation Methods
Reaction Overview
The Mitsunobu reaction is a widely used method for forming carbon-oxygen bonds, particularly in sterically hindered environments. This reaction leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of alcohols with carboxylate precursors. For 2-(4-Morpholinyl)ethyl 3-phenylacrylate, the target ester is formed by reacting 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol under Mitsunobu conditions.
Experimental Procedure
A typical protocol involves dissolving 3-phenylacrylic acid (1.0 equiv) and 2-(4-morpholinyl)ethanol (1.2 equiv) in anhydrous tetrahydrofuran (THF) under inert atmosphere. DEAD (1.5 equiv) and PPh₃ (1.5 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.
Optimization and Conditions
Key parameters include:
-
Solvent : THF or dichloromethane (DCM) ensures solubility of reactants.
-
Temperature : Reactions proceed efficiently at 25°C, though cooling may mitigate exothermic side reactions.
-
Stoichiometry : Excess alcohol (1.2–1.5 equiv) drives the reaction to completion.
In analogous syntheses, yields of 50–60% are reported for structurally similar acrylates.
Advantages and Limitations
-
Advantages : High stereoselectivity, compatibility with sensitive functional groups.
-
Limitations : Requires stoichiometric amounts of DEAD and PPh₃, generating phosphine oxide byproducts that complicate purification.
Palladium-Catalyzed Fujiwara-Moritani Reaction
Reaction Overview
The Fujiwara-Moritani reaction enables direct arylation of alkenes via palladium catalysis. This method constructs the acrylate backbone by coupling aryl halides with ethylene derivatives. For this compound, the morpholinyl ethyl group is introduced through a tandem alkoxycarbonylation-arylation sequence.
Experimental Procedure
A representative procedure involves heating a mixture of ethyl acrylate (1.0 equiv), 4-bromophenylmorpholine (1.5 equiv), Pd(OAc)₂ (5 mol%), acridine ligand (5 mol%), benzoquinone (10 mol%), and iron phthalocyanine (2.5 mol%) in acetic acid/dioxane (1:1 v/v) at 100°C under oxygen for 24 hours. The crude product is purified via flash chromatography.
Optimization and Conditions
-
Catalyst System : Pd(OAc)₂ with acridine enhances oxidative coupling efficiency.
-
Solvent : Polar aprotic solvents (e.g., dioxane) stabilize the palladium intermediate.
-
Oxidants : Molecular oxygen and benzoquinone facilitate catalyst regeneration.
Yields of 50–66% are achievable for tetrasubstituted olefins under optimized conditions.
Advantages and Limitations
-
Advantages : Atom-economical, avoids pre-functionalized substrates.
-
Limitations : Sensitive to steric hindrance; competing homocoupling may reduce yield.
Esterification and Transesterification Approaches
Reaction Overview
Direct esterification couples 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol using acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP).
Experimental Procedure
3-Phenylacrylic acid (1.0 equiv) and 2-(4-morpholinyl)ethanol (1.5 equiv) are dissolved in DCM. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 25°C for 12 hours. The dicyclohexylurea byproduct is filtered, and the product is isolated via column chromatography.
Yield and Purity
Yields of 70–85% are typical for DCC-mediated esterifications, with purity >95% by HPLC.
Reaction Overview
Transesterification exchanges the ester group of ethyl 3-phenylacrylate (source 3) with 2-(4-morpholinyl)ethanol. Titanium(IV) isopropoxide [Ti(OiPr)₄] catalyzes this reaction under reflux.
Experimental Procedure
Ethyl 3-phenylacrylate (1.0 equiv) and excess 2-(4-morpholinyl)ethanol (3.0 equiv) are heated at 120°C with Ti(OiPr)₄ (5 mol%) for 6 hours. The product is distilled under reduced pressure.
Yield and Purity
Conversions >90% are achievable, though distillation may reduce overall yield to 60–75%.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu Reaction | THF, 25°C, DEAD/PPh₃ | 50–60 | 90–95 | Stereoselective | Phosphine oxide byproducts |
| Fujiwara-Moritani | AcOH/dioxane, 100°C, Pd catalysis | 50–66 | 85–90 | Atom-economical | Steric sensitivity |
| DCC-Mediated Esterification | DCM, 25°C, DCC/DMAP | 70–85 | >95 | High yield | Cost of coupling agents |
| Transesterification | Ti(OiPr)₄, 120°C | 60–75 | 85–90 | Simple setup | Requires high temperatures |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Morpholinyl)ethyl 3-phenylacrylate, and how can reaction conditions be optimized for high yield and purity?
- Answer : The synthesis involves esterification of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol under acidic or coupling-agent-mediated conditions. Key parameters include:
- Temperature : Maintain 0–5°C during initial mixing to prevent side reactions (e.g., Michael addition) .
- Catalysts : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to enhance esterification efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, as seen in analogous acrylate syntheses .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies morpholine proton environments (δ 3.5–4.0 ppm for N–CH₂ groups) and acrylate double-bond geometry (J = 12–16 Hz for trans-configuration) .
- X-ray crystallography : Use ORTEP-3 for Windows to resolve crystal packing and confirm stereochemistry, as applied to similar phenylacrylate derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 316.18 for C₁₇H₂₁NO₃) .
Q. How does the morpholine substituent influence the compound's solubility and stability in aqueous versus organic solvents?
- Answer :
- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, but the phenylacrylate group limits it in polar solvents. Use DMSO or DMF for dissolution in biological assays .
- Stability : The morpholine-ethyl linkage is hydrolytically stable at neutral pH but may degrade under strongly acidic/basic conditions. Store at −20°C in anhydrous environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels of this compound?
- Answer :
- Reproducibility : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and solvent batches, as impurities in morpholine derivatives can skew yields .
- Analytical cross-validation : Combine HPLC (C18 column, acetonitrile/water eluent) with ¹H NMR integration to quantify purity. For example, discrepancies in ethyl ester derivatives were resolved by spiking with authentic standards .
Q. What computational modeling approaches are suitable for predicting the reactivity or supramolecular interactions of this compound?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic reactivity at the acrylate β-carbon .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites), leveraging crystallographic data from related structures .
Q. How does stereochemistry at the acrylate double bond affect biological activity, and what separation techniques are effective?
- Answer :
- Activity impact : The (E)-isomer typically shows higher bioactivity due to planar geometry enhancing target binding, as observed in fluorophenylacrylate analogs .
- Separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves (E)/(Z) isomers, while recrystallization in ethanol/water mixtures enriches diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
